molecular formula C7H5Cl2NO2 B086917 2,4-Dichloro-3-nitrotoluene CAS No. 13790-14-2

2,4-Dichloro-3-nitrotoluene

Cat. No. B086917
CAS RN: 13790-14-2
M. Wt: 206.02 g/mol
InChI Key: JPGMJOAPBGZPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3-nitrotoluene (DCNT) is a chemical compound that has been widely used in various fields, including agriculture, industry, and research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 62-65°C. DCNT is also known by other names such as 2,4-dichloro-m-nitrotoluene and 1-methyl-2,4-dichloro-3-nitrobenzene.

Mechanism of Action

2,4-Dichloro-3-nitrotoluene is a nitroaromatic compound that can undergo reduction reactions to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can react with cellular components such as proteins, DNA, and lipids, leading to cellular damage and toxicity. 2,4-Dichloro-3-nitrotoluene has been shown to cause oxidative stress, DNA damage, and apoptosis in various cell types.
Biochemical and Physiological Effects
2,4-Dichloro-3-nitrotoluene has been shown to have various biochemical and physiological effects such as:
1. Induction of oxidative stress and inflammation.
2. DNA damage and genotoxicity.
3. Inhibition of mitochondrial function and energy metabolism.
4. Alteration of gene expression and cellular signaling pathways.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-3-nitrotoluene has several advantages and limitations for lab experiments such as:
Advantages:
1. High purity and stability.
2. Availability in large quantities.
3. Well-characterized chemical and physical properties.
Limitations:
1. Toxicity and potential health hazards.
2. Limited solubility in aqueous solutions.
3. Reactivity with cellular components and interference with biological assays.

Future Directions

There are several future directions for research on 2,4-Dichloro-3-nitrotoluene such as:
1. Development of new methods for the synthesis of 2,4-Dichloro-3-nitrotoluene and its derivatives.
2. Investigation of the environmental fate and transport of 2,4-Dichloro-3-nitrotoluene in soil and water.
3. Identification of the molecular targets and mechanisms of 2,4-Dichloro-3-nitrotoluene toxicity.
4. Evaluation of the potential health effects of 2,4-Dichloro-3-nitrotoluene exposure in humans and animals.
5. Development of new therapeutic strategies for the treatment of 2,4-Dichloro-3-nitrotoluene-induced toxicity.
Conclusion
In conclusion, 2,4-Dichloro-3-nitrotoluene is a chemical compound that has been widely used in various fields and has been the subject of extensive scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the toxicity and potential health effects of 2,4-Dichloro-3-nitrotoluene and to develop new strategies for its safe and effective use.

Synthesis Methods

2,4-Dichloro-3-nitrotoluene can be synthesized by nitration of 2,4-dichlorotoluene using a mixture of nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone. The yield of 2,4-Dichloro-3-nitrotoluene is typically around 70-80%.

Scientific Research Applications

2,4-Dichloro-3-nitrotoluene has been used in various scientific research applications such as:
1. As a starting material for the synthesis of other compounds such as herbicides and insecticides.
2. As a reagent in organic synthesis reactions.
3. As a model compound for studying the behavior of nitroaromatic compounds in the environment.
4. As a marker for monitoring the degradation of nitroaromatic compounds in soil and water.

properties

CAS RN

13790-14-2

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

1,3-dichloro-4-methyl-2-nitrobenzene

InChI

InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3

InChI Key

JPGMJOAPBGZPKD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl

Other CAS RN

13790-14-2

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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